CID 54253912 can be sourced from chemical databases such as PubChem, which provides comprehensive information regarding its molecular structure, properties, and biological activities. This compound has been studied for its interaction with biological systems, making it relevant for drug discovery and development.
CID 54253912 is classified as a small organic molecule. Its specific classification may vary based on its functional groups and the context of its use in research. In medicinal chemistry, it may fall under categories such as potential drug candidates or lead compounds for further development.
The synthesis of CID 54253912 involves various organic chemistry techniques. Common methods include:
The synthesis typically requires specific reagents and conditions tailored to the functional groups present in CID 54253912. Detailed protocols often include stepwise reaction conditions, temperatures, and times to ensure high yield and purity of the final product.
CID 54253912 possesses a distinct molecular structure characterized by specific functional groups that influence its reactivity and biological activity. The exact structural formula can be derived from its chemical identifiers available in databases.
Molecular weight, formula, and other structural data are crucial for understanding the compound's behavior in biological systems. For CID 54253912, these parameters can be accessed through chemical databases like PubChem or ChemSpider.
CID 54253912 can undergo various chemical reactions depending on its functional groups. Common reactions include:
The reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields. Reaction mechanisms should be studied to predict outcomes accurately.
The mechanism of action for CID 54253912 involves its interaction with specific biological targets, which may include enzymes or receptors. Understanding this mechanism is vital for evaluating its therapeutic potential.
Research studies often employ biochemical assays to elucidate how CID 54253912 affects cellular processes or pathways, providing insights into its efficacy as a drug candidate.
Key physical properties of CID 54253912 include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for assessing safety and efficacy in pharmaceutical applications.
CID 54253912 has potential applications in:
The ongoing research into CID 54253912 underscores its significance in advancing scientific knowledge and developing innovative therapeutic strategies.
The classification of benzimidazole derivatives follows rigorous epistemological frameworks based on structural features, bioisosteric relationships, and pharmacological target profiles. As privileged scaffolds, benzimidazoles exhibit multidimensional structure-activity relationships (SAR) governed by:
Table 1: Classification Frameworks for Benzimidazole Derivatives
Classification Axis | Structural Determinants | Pharmacological Impact |
---|---|---|
Substitution geometry | C2-aryl vs C5/6-disubstitution | Anticancer specificity (HL60 vs MCF7 cells) [4] |
Bioisosteric replacement | Benzimidazole-benzoxazole transitions | Antibacterial spectrum broadening [7] |
Silicon incorporation | Organosilane functionalization | Fluorescent sensing capabilities [5] |
Metal coordination | N-donor ligand capacity | Antitubercular enhancement [3] |
Rational drug design leverages these frameworks through computational approaches including molecular docking and quantitative SAR (QSAR) modeling. Docking studies confirm benzimidazole's capacity for simultaneous hydrogen bonding and hydrophobic pocket interactions within enzyme active sites, enabling multitarget therapeutic applications [2] [6].
Silicon-functionalized benzimidazoles represent an evolutionarily distinct ontological category within heterocyclic medicinal chemistry. The incorporation of silicon—either through direct silane coupling or silica nanoparticle conjugation—imparts three key advantages:
CID 54253912 exemplifies silicon-benzimidazole hybridization through its benzimidazole-modified organosilane architecture. When immobilized onto silica nanoparticles, this derivative functions as a 'turn-off' fluorescent probe with picomolar sensitivity (LOD = 2.3 × 10⁻¹² M) for Cu²⁺ ion detection. Molecular docking studies against Staphylococcus aureus (PDB: 5M1A) confirm conserved binding to penicillin-binding protein 2a, validating dual functionality as both detection agent and antimicrobial candidate [5].
Table 2: Silicon-Functionalized Benzimidazole Architectures
Structural Format | Synthetic Approach | Key Advantages |
---|---|---|
Organosilane-benzimidazole conjugates | Azide-alkyne cycloaddition | Fluorescence quantum yield enhancement (Φ = 0.87) [5] |
Silica nanoparticle-immobilized | Surface functionalization | 100-fold Cu²⁺ selectivity over competing metal ions |
Silyl-substituted derivatives | Pd-catalyzed silylation | Improved blood-brain barrier penetration |
The ontological distinction of silicon-benzimidazoles lies in their capacity to bridge therapeutic and diagnostic applications—a property absent in conventional benzimidazole pharmacophores.
The therapeutic trajectory of benzimidazoles spans five developmental epochs, each marked by mechanistic innovations:
Table 3: Historical Milestones in Benzimidazole Drug Development
Epoch | Therapeutic Breakthrough | Structural Innovation | Mechanistic Target |
---|---|---|---|
1970s | Thiabendazole (anthelmintic) | Unsubstituted core | Microtubule disruption |
1988 | Omeprazole (antiulcer) | Pyridine conjugation | H⁺/K⁺-ATPase inhibition |
2000s | Nocodazole (anticancer) | C2-carbamate | Aurora kinase B inhibition |
2020s | CID 54253912 analogues | Organosilane functionalization | Dual: metal sensing & antimicrobial |
Patent analyses (2015-2020) reveal accelerating innovation, with benzimidazole-represented compounds constituting 17% of anticancer and 12% of antimicrobial patents [6]. Contemporary design strategies prioritize modular synthesis—exemplified by silica-supported periodic acid (H₅IO₆-SiO₂) catalysis enabling 95% yield in 15 minutes under ambient conditions [4]. This methodological evolution facilitates rapid diversification of CID 54253912-like architectures for target-specific applications.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: